molecular formula C25H27N3O7 B037849 Topotecan Acetate CAS No. 123948-88-9

Topotecan Acetate

Cat. No. B037849
CAS RN: 123948-88-9
M. Wt: 481.5 g/mol
InChI Key: LYUVKGDSGUQAAH-BQAIUKQQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topotecan, sold under the brand name Hycamtin among others, is a chemotherapeutic agent medication that is a topoisomerase inhibitor . It is a synthetic, water-soluble analog of the natural chemical compound camptothecin . It is used in the form of its hydrochloride salt to treat ovarian cancer, lung cancer, and other cancer types .


Synthesis Analysis

Topotecan can be preferentially prepared by short semisynthetic routes starting from natural camptothecin . Liposomes of topotecan have been prepared using ethanol injection-solvent evaporation method followed by extrusion for size reduction .


Molecular Structure Analysis

Topotecan is a semi-synthetic derivative of camptothecin and is an anti-tumor drug with topoisomerase I-inhibitory activity . The molecular weight of Topotecan Acetate is 481.51 .


Chemical Reactions Analysis

Topotecan was efficiently loaded into liposomes with a transmembrane (NH4)(H2PO4) gradient . The physical form of topotecan inside liposomes was evaluated by fluorescence spectroscopy .


Physical And Chemical Properties Analysis

The molecular weight of Topotecan Acetate is 421.45 . It is a light yellow to green lyophilized powder .

Scientific Research Applications

Anti-Cancer Agent

Topotecan Acetate is a potent anti-cancer agent . It is a topoisomerase inhibitor, which means it obstructs the normal function of enzymes called topoisomerases that regulate DNA topology . This obstruction leads to DNA damage and subsequently causes cell death . Topotecan Acetate is particularly effective against cancers where topoisomerase dysregulation has been observed .

Treatment of Meningeal Leukemia and Lymphoma

Topotecan Acetate shows promise in the treatment of meningeal leukemia and lymphoma . It can be administered intrathecally, i.e., into the spinal canal, to achieve a localized effect . This method of administration is effective as it allows the drug to bypass the blood-brain barrier and directly reach the cerebrospinal fluid (CSF), where it can have a direct effect on meningeal leukemia and lymphoma cells .

Personalized Medicine

The concentration of Topotecan Acetate in the CSF can be measured for clinical monitoring of personalized medicine . This allows for the adjustment of dosage based on individual patient response, enhancing the effectiveness of treatment while minimizing potential side effects .

Pharmacokinetics Research

Topotecan Acetate is used in pharmacokinetics research . The development of methods to measure its concentration in the CSF contributes to our understanding of drug elimination and distribution within the body . This knowledge can inform dosage strategies and improve the safety and efficacy of treatments .

Development of New Anti-Cancer Drugs

Topotecan Acetate serves as a model for the development of new anti-cancer drugs . Its mechanism of action provides valuable insights into how topoisomerase inhibitors can be designed and optimized for greater therapeutic efficacy .

Mechanism of Action

Safety and Hazards

Topotecan may cause genetic defects and damage the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Topotecan is an active second line chemotherapeutic drug, used to treat patients with relapsed ovarian carcinoma . It is expected to have anticancer effect via intrathecal administration . More large, well-designed randomised controlled trials of post-market drug are required in the future .

properties

IUPAC Name

acetic acid;(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5.C2H4O2/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;1-2(3)4/h5-8,27,30H,4,9-11H2,1-3H3;1H3,(H,3,4)/t23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUVKGDSGUQAAH-BQAIUKQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Topotecan Acetate

CAS RN

123948-88-9
Record name 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, (4S)-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123948-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.